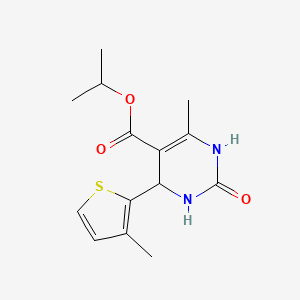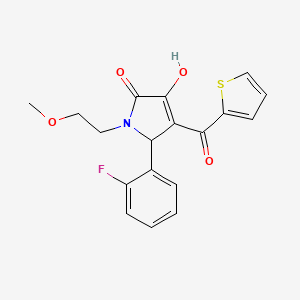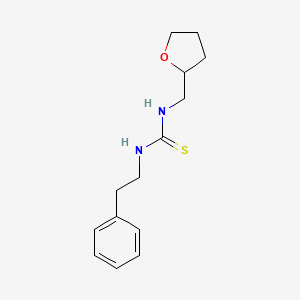![molecular formula C20H21ClN2O3 B3988007 ethyl 4-[(3-methoxyphenyl)amino]-2-methyl-6-quinolinecarboxylate hydrochloride](/img/structure/B3988007.png)
ethyl 4-[(3-methoxyphenyl)amino]-2-methyl-6-quinolinecarboxylate hydrochloride
Overview
Description
Ethyl 4-[(3-methoxyphenyl)amino]-2-methyl-6-quinolinecarboxylate hydrochloride, also known as MQC, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MQC belongs to the class of quinolinecarboxylate derivatives and is known to exhibit potent biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Mechanism of Action
The exact mechanism of action of ethyl 4-[(3-methoxyphenyl)amino]-2-methyl-6-quinolinecarboxylate hydrochloride is not fully understood, but it is believed to exert its biological effects by modulating various signaling pathways in cells. This compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It has also been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. This compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, this compound has been shown to exhibit anti-microbial activity by inhibiting the growth of bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
One of the main advantages of ethyl 4-[(3-methoxyphenyl)amino]-2-methyl-6-quinolinecarboxylate hydrochloride is its potent biological activity, which makes it a potential candidate for the development of new therapeutics. Additionally, the synthesis method for this compound has been optimized to yield high purity this compound with good yields. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which needs to be carefully evaluated.
Future Directions
There are several future directions for the study of ethyl 4-[(3-methoxyphenyl)amino]-2-methyl-6-quinolinecarboxylate hydrochloride. One potential direction is to further elucidate the mechanism of action of this compound and identify its molecular targets. Another potential direction is to evaluate the safety and efficacy of this compound in preclinical and clinical studies. Additionally, this compound could be modified to enhance its biological activity or improve its pharmacokinetic properties. Finally, this compound could be used as a lead compound for the development of new therapeutics for the treatment of inflammatory diseases, cancer, and microbial infections.
Conclusion:
This compound is a synthetic compound that exhibits potent biological activity, including anti-inflammatory, anti-cancer, and anti-microbial properties. It has been extensively studied for its potential therapeutic applications and has shown promising results in preclinical studies. The synthesis method for this compound has been optimized to yield high purity this compound with good yields. However, the potential toxicity of this compound needs to be carefully evaluated. There are several future directions for the study of this compound, including further elucidation of its mechanism of action, evaluation of its safety and efficacy in preclinical and clinical studies, and modification of this compound to enhance its biological activity or improve its pharmacokinetic properties.
Scientific Research Applications
Ethyl 4-[(3-methoxyphenyl)amino]-2-methyl-6-quinolinecarboxylate hydrochloride has been studied extensively for its potential therapeutic applications. It has been shown to exhibit potent anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma. This compound has also been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, this compound has been shown to exhibit anti-microbial activity against a range of bacterial and fungal strains, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
ethyl 4-(3-methoxyanilino)-2-methylquinoline-6-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3.ClH/c1-4-25-20(23)14-8-9-18-17(11-14)19(10-13(2)21-18)22-15-6-5-7-16(12-15)24-3;/h5-12H,4H2,1-3H3,(H,21,22);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDWQEVKICVJJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C(N=C2C=C1)C)NC3=CC(=CC=C3)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]cyclopentanecarboxamide](/img/structure/B3987938.png)


![N-(3,5-dimethoxyphenyl)-2-({[6-(trifluoromethyl)pyridin-3-yl]methyl}amino)acetamide](/img/structure/B3987973.png)
![ethyl 2-{[(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}benzoate](/img/structure/B3987976.png)

![5-(4-bromophenyl)-1,3-diphenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B3987989.png)
![methyl 4-[(4-ethoxyphenyl)amino]-2-methyl-6-quinolinecarboxylate hydrochloride](/img/structure/B3987991.png)

![ethyl 2-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(5-methyl-2-furoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3988001.png)
![{2,2,2-trichloro-1-[(4-chlorophenyl)sulfonyl]ethyl}formamide](/img/structure/B3988018.png)
![5-(3,4-dimethoxybenzyl)-1,3-dimethyl-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3988025.png)
![1-(2,4-dimethoxyphenyl)-3-[(4-methyl-2-pyrimidinyl)thio]-2,5-pyrrolidinedione](/img/structure/B3988036.png)